N-[(2-Aminophenyl)methyl]acetamide;hydrochloride
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Overview
Description
N-[(2-Aminophenyl)methyl]acetamide;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an acetamide group attached to a 2-aminophenyl moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminophenyl)methyl]acetamide;hydrochloride typically involves the acylation of 2-aminobenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Aminophenyl)methyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Aminophenyl)methyl]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(2-Aminophenyl)methyl]acetamide;hydrochloride can be compared with other similar compounds, such as:
N-(3-Aminophenyl)acetamide: Similar structure but with the amino group in the meta position.
N-(4-Aminophenyl)acetamide: Similar structure but with the amino group in the para position.
N-(2-Aminophenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
Biological Activity
N-[(2-Aminophenyl)methyl]acetamide;hydrochloride, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its acetamide group attached to a 2-aminophenyl moiety. The molecular formula is C9H12ClN2O, with a molecular weight of approximately 202.75 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for biological studies.
Biological Activity
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, outperforming standard antibiotics such as cefadroxil in biofilm inhibition assays .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting applications in treating conditions characterized by inflammation.
- Analgesic Properties : Preliminary studies indicate that it may influence pain signaling pathways, providing a basis for its use in pain management therapies.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Acetylation : Reacting 2-aminobenzylamine with acetic anhydride under controlled conditions.
- N-Methylation : Following the acetylation, methylation can be performed using methyl iodide to yield the final product.
Antibacterial Studies
A notable study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Standard Drug (Cefadroxil) µg/mL |
---|---|---|
Staphylococcus aureus | 50 | 100 |
Escherichia coli | 30 | 80 |
Pseudomonas aeruginosa | 40 | 90 |
These findings suggest that the compound not only inhibits bacterial growth but also has the potential to be developed further as an antibacterial agent.
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-6-8-4-2-3-5-9(8)10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVLTIVMVTXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361676-81-3 |
Source
|
Record name | N-[(2-aminophenyl)methyl]acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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